molecular formula C8H7ClN2O2 B12836968 7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No.: B12836968
M. Wt: 198.60 g/mol
InChI Key: VULROOUSSSPTIT-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-chloropyridine with chloroacetyl chloride, followed by cyclization with sodium hydroxide to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazine ring or the pyridine ring.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted oxazines.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry

In the industry, this compound is used in the development of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one and its derivatives often involves interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    7-bromo-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

Uniqueness

7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties.

Biological Activity

7-Chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C8H7ClN2O2C_8H_7ClN_2O_2 and it has garnered attention for its biological activities, particularly in neuropharmacology and as a potential therapeutic agent.

  • CAS Number : 1802660-38-3
  • Molecular Weight : 198.61 g/mol
  • Purity : 95%
  • Structural Formula :
    ClC1=CC(N C =O)C(N)=CC2\text{ClC}_1=\text{CC}(\text{N C }=O)\text{C}(\text{N})=\text{C}C_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter levels in the brain.
  • Antimicrobial Activity : Preliminary results indicate potential antimicrobial properties, warranting further exploration in antibiotic development.

Neuropharmacological Studies

Recent studies have focused on the compound's effects on neurotransmitter systems. For instance, microdialysis studies in animal models have shown that it can increase levels of acetylcholine and serotonin in the hippocampus, suggesting a role in enhancing cognitive function and memory.

StudyFindings
Microdialysis StudyIncreased acetylcholine and serotonin levels in the hippocampus.
Behavioral TestsImproved performance in memory tasks compared to control groups.

Antimicrobial Potential

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various derivatives of pyrido[4,3-b][1,4]oxazine compounds. The results indicated that certain modifications to the structure of this compound could enhance its activity against specific bacterial strains.

CompoundActivityBacterial Strain
7-Chloro-4-methyl derivativeModerateE. coli
Modified versionHighS. aureus

Case Study 1: Neuroprotective Effects

In a controlled experiment involving aged rats, administration of this compound led to significant improvements in spatial learning and memory retention compared to untreated controls. Behavioral assessments indicated enhanced synaptic plasticity.

Case Study 2: Antimicrobial Efficacy

A comparative study on various pyrido[4,3-b][1,4]oxazine derivatives demonstrated that the introduction of halogen groups significantly increased antimicrobial potency against Gram-positive bacteria. This finding supports the hypothesis that structural modifications can enhance biological activity.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

7-chloro-4-methylpyrido[4,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C8H7ClN2O2/c1-11-5-3-10-7(9)2-6(5)13-4-8(11)12/h2-3H,4H2,1H3

InChI Key

VULROOUSSSPTIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=CC(=NC=C21)Cl

Origin of Product

United States

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